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Compound of Interest

Compound Name: (4R)-Hept-2-en-4-ol

Cat. No.: B14214003 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for (4R)-Hept-2-en-
4-ol, a chiral allylic alcohol. The information is tailored for researchers, scientists, and

professionals in drug development, offering a foundational understanding of the compound's

structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific

stereoisomer is not readily available in public repositories, this document presents predicted

and representative data based on the compound's structure and known spectroscopic

principles for similar molecules.

Molecular Structure and Properties
(4R)-Hept-2-en-4-ol is a secondary alcohol with a stereocenter at the C4 position and a double

bond between C2 and C3. Its chemical formula is C₇H₁₄O, and it has a molecular weight of

approximately 114.19 g/mol .[1][2] The presence of both a hydroxyl group and a carbon-carbon

double bond dictates its characteristic spectroscopic features.

Property Value

Molecular Formula C₇H₁₄O

Molecular Weight 114.19 g/mol [1][2]

IUPAC Name (4R)-hept-2-en-4-ol[1]
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Spectroscopic Data
The following tables summarize the expected spectroscopic data for (4R)-Hept-2-en-4-ol.
These values are based on established ranges for the functional groups present in the

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons in different

chemical environments. The chemical shifts are influenced by the electronegativity of the

adjacent oxygen atom and the anisotropy of the double bond.

Proton
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OH 1.5 - 4.0 Singlet (broad) 1H

H1 (-CH₃) ~ 0.9 Triplet 3H

H2 (-CH=) ~ 5.4 - 5.6 Doublet of quartets 1H

H3 (=CH-) ~ 5.6 - 5.8 Doublet of doublets 1H

H4 (-CH(OH)-) ~ 4.0 - 4.2 Multiplet 1H

H5 (-CH₂-) ~ 1.4 - 1.6 Multiplet 2H

H6 (-CH₂-) ~ 1.2 - 1.4 Multiplet 2H

H7 (-CH₃) ~ 0.9 Triplet 3H

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.
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Carbon Chemical Shift (δ, ppm)

C1 (-CH₃) ~ 10 - 15

C2 (-CH=) ~ 125 - 135

C3 (=CH-) ~ 130 - 140

C4 (-CH(OH)-) ~ 65 - 75

C5 (-CH₂-) ~ 30 - 40

C6 (-CH₂-) ~ 15 - 25

C7 (-CH₃) ~ 10 - 15

Infrared (IR) Spectroscopy
The IR spectrum will prominently feature absorptions corresponding to the O-H and C=C

functional groups.

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad[3][4]

C-H stretch (alkene) 3000 - 3100 Medium

C-H stretch (alkane) 2850 - 3000 Strong

C=C stretch (alkene) 1640 - 1680 Medium to Weak

C-O stretch (alcohol) 1050 - 1260 Strong[3]

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and

characteristic fragmentation patterns for an unsaturated alcohol.
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m/z Interpretation

114 [M]⁺ (Molecular ion)

99 [M - CH₃]⁺

85 [M - C₂H₅]⁺

71 [M - C₃H₇]⁺

57 [C₄H₉]⁺ (alpha-cleavage)

43 [C₃H₇]⁺

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following

are generalized protocols that can be adapted for the analysis of (4R)-Hept-2-en-4-ol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay

of 2-5 seconds.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g.,

CCl₄).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.[5]

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Given that (4R)-Hept-2-en-4-ol is a volatile compound, GC-MS is a suitable technique for its

analysis.[6][7][8]

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., dichloromethane or hexane).

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
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GC Conditions:

Column: Use a suitable capillary column (e.g., HP-5MS or equivalent).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure separation of components.[9]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

Mass Analyzer: Scan a mass range of m/z 35-500.

Data Analysis: Identify the peak corresponding to the compound in the total ion

chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight

and fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of (4R)-
Hept-2-en-4-ol.
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Caption: Workflow for the spectroscopic characterization of (4R)-Hept-2-en-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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